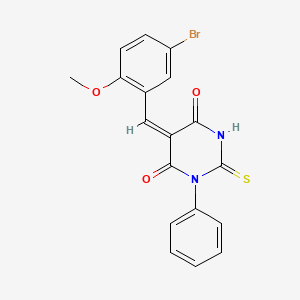
4-butoxy-N-(2-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-ethoxyphenyl)benzamide, also known as BPEB, is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods. In
Mecanismo De Acción
4-butoxy-N-(2-ethoxyphenyl)benzamide acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 plays a crucial role in regulating glutamatergic neurotransmission, which is involved in various physiological processes, including learning and memory. 4-butoxy-N-(2-ethoxyphenyl)benzamide binds to a specific site on mGluR5, which results in a conformational change that reduces the receptor's activity.
Biochemical and Physiological Effects
4-butoxy-N-(2-ethoxyphenyl)benzamide has been shown to modulate glutamatergic neurotransmission in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. 4-butoxy-N-(2-ethoxyphenyl)benzamide has been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in reward processing. 4-butoxy-N-(2-ethoxyphenyl)benzamide has also been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butoxy-N-(2-ethoxyphenyl)benzamide is a selective antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological disorders. 4-butoxy-N-(2-ethoxyphenyl)benzamide has high potency and specificity, which allows for precise modulation of glutamatergic neurotransmission. However, 4-butoxy-N-(2-ethoxyphenyl)benzamide has a short half-life, which limits its use in long-term studies. 4-butoxy-N-(2-ethoxyphenyl)benzamide also has poor solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
4-butoxy-N-(2-ethoxyphenyl)benzamide has the potential to be developed into a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Future research should focus on improving the pharmacokinetic properties of 4-butoxy-N-(2-ethoxyphenyl)benzamide, such as its half-life and solubility. 4-butoxy-N-(2-ethoxyphenyl)benzamide can also be used to study the role of mGluR5 in other physiological processes, such as pain perception and immune function. Further studies are needed to fully understand the mechanism of action of 4-butoxy-N-(2-ethoxyphenyl)benzamide and its potential therapeutic applications.
In conclusion, 4-butoxy-N-(2-ethoxyphenyl)benzamide is a valuable tool for studying the role of mGluR5 in various neurological disorders. 4-butoxy-N-(2-ethoxyphenyl)benzamide has high potency and specificity, which allows for precise modulation of glutamatergic neurotransmission. 4-butoxy-N-(2-ethoxyphenyl)benzamide has the potential to be developed into a therapeutic agent for various neurological disorders, and future research should focus on improving its pharmacokinetic properties and understanding its mechanism of action.
Métodos De Síntesis
4-butoxy-N-(2-ethoxyphenyl)benzamide has been synthesized using various methods, including the reaction of 4-butoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-butoxybenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine (TEA). The yield of 4-butoxy-N-(2-ethoxyphenyl)benzamide using these methods is high, and the purity can be improved using column chromatography.
Aplicaciones Científicas De Investigación
4-butoxy-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential in scientific research applications, particularly in the field of neuroscience. 4-butoxy-N-(2-ethoxyphenyl)benzamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to modulate glutamatergic neurotransmission. 4-butoxy-N-(2-ethoxyphenyl)benzamide has been used to study the role of mGluR5 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
4-butoxy-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-5-14-23-16-12-10-15(11-13-16)19(21)20-17-8-6-7-9-18(17)22-4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAZUSSAKLZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-ethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)

![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)



![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)